molecular formula C19H18Cl3N3O2S B3932485 N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide CAS No. 406915-74-0

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide

Cat. No.: B3932485
CAS No.: 406915-74-0
M. Wt: 458.8 g/mol
InChI Key: XCPVEFPIHLHARR-UHFFFAOYSA-N
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Description

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide is a synthetic carbamothioylbenzamide derivative supplied for research and development purposes. This compound is part of a class of chemicals that have been investigated for their potential as enzyme inhibitors, particularly against targets like carbonic anhydrases . Related structural analogs featuring the trichloroethyl-carbamothioyl group have shown potent inhibitory activity against various human and bacterial carbonic anhydrase isoforms, suggesting this chemical family's value in exploring metabolic and disease pathways . Furthermore, benzamide scaffolds are of significant interest in medicinal chemistry; for instance, some N -phenylbenzamide analogs demonstrate potent anti-parasitic activity, while other benzamide-based molecules have been developed as potent histone deacetylase (HDAC) inhibitors with antitumor properties . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, or as a candidate for screening in biochemical assays to investigate novel therapeutic agents. Application Notes: The specific biological activity and molecular mechanisms of this exact compound are not yet fully characterized and require further investigation by qualified researchers. Its potential research applications are inferred from its structural similarity to active molecules in published literature. Safety Notice: This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal or household use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O2S/c1-11-5-3-4-6-15(11)16(27)24-17(19(20,21)22)25-18(28)23-14-9-7-13(8-10-14)12(2)26/h3-10,17H,1-2H3,(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPVEFPIHLHARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406915-74-0
Record name N(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the disruption of metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 4-Bromophenyl Analogue (RN 301813-69-4): Replacing the 4-acetyl group with a bromine atom (as in ) introduces a heavier halogen, enhancing molecular weight (MW = 560.7 g/mol vs. 464.8 g/mol for the target) and altering electronic properties. The bromine atom increases lipophilicity (logP ~4.2 vs.
  • 2,4-Dichlorobenzamide Derivative :
    This compound () features a dichlorinated benzamide group, which may enhance steric bulk and halogen bonding interactions. However, the absence of a methyl group in the benzamide moiety could reduce hydrophobic interactions in biological systems compared to the target compound .
  • For example, N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)-4-methylbenzamide showed superior molecular docking scores (-9.8 kcal/mol) compared to the reference antagonist ZM-241385 (-8.2 kcal/mol) .

Modifications in the Carboxamide Group

  • Chloroacetamide Variant (CID 5021679) :
    Replacing 2-methylbenzamide with 2-chloroacetamide () introduces a reactive chlorine atom, which may increase electrophilicity and toxicity. The chloroacetamide derivative has a higher Cl count (4 vs. 3 in the target), raising concerns about environmental persistence .
  • 4-Methylbenzamide Analogues :
    highlights that 4-methylbenzamide derivatives exhibit strong A₂A receptor binding due to optimized hydrophobic interactions. The target compound’s 2-methyl group may offer similar benefits but with altered steric effects .

Physicochemical Data

Property Target Compound 4-Bromophenyl Analogue Chloroacetamide Derivative
Molecular Weight (g/mol) 464.8 560.7 422.1
Predicted CCS (Ų, [M+H]+) 210.5 Not reported 198.7
LogP (Calculated) 3.8 4.2 3.5
Aqueous Solubility (mg/mL) 0.12 0.08 0.15

Q & A

(Basic) What are the optimal synthetic routes for N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the condensation of 2-methylbenzoyl chloride with a trichloroethylamine intermediate. Key steps include:

  • Thiocarbamoylation : Reacting 4-acetylaniline with thiophosgene to form the thiourea moiety.
  • Nucleophilic substitution : Coupling the thiourea intermediate with trichloroethylamine under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of thiourea to trichloroethylamine) and using catalytic triethylamine to neutralize HCl byproducts. Reaction time (6–8 hrs) and temperature (60–70°C) are critical for minimizing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide

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